molecular formula C12H17FO8 B13432403 [(2R,3S,4S,5R)-3,4-diacetyloxy-5-fluoro-6-hydroxyoxan-2-yl]methyl acetate

[(2R,3S,4S,5R)-3,4-diacetyloxy-5-fluoro-6-hydroxyoxan-2-yl]methyl acetate

Cat. No.: B13432403
M. Wt: 308.26 g/mol
InChI Key: WHLQUICFVHKZPZ-OZRWLHRGSA-N
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Description

[(2R,3S,4S,5R)-3,4-diacetyloxy-5-fluoro-6-hydroxyoxan-2-yl]methyl acetate is a complex organic compound with a unique structure that includes multiple stereocenters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4S,5R)-3,4-diacetyloxy-5-fluoro-6-hydroxyoxan-2-yl]methyl acetate typically involves multiple steps, starting from simpler precursors. The process often includes the protection of hydroxyl groups, selective fluorination, and acetylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4S,5R)-3,4-diacetyloxy-5-fluoro-6-hydroxyoxan-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

[(2R,3S,4S,5R)-3,4-diacetyloxy-5-fluoro-6-hydroxyoxan-2-yl]methyl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R,3S,4S,5R)-3,4-diacetyloxy-5-fluoro-6-hydroxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal]
  • [(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanal]

Uniqueness

[(2R,3S,4S,5R)-3,4-diacetyloxy-5-fluoro-6-hydroxyoxan-2-yl]methyl acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its fluorine atom and acetyl groups differentiate it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C12H17FO8

Molecular Weight

308.26 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3,4-diacetyloxy-5-fluoro-6-hydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C12H17FO8/c1-5(14)18-4-8-10(19-6(2)15)11(20-7(3)16)9(13)12(17)21-8/h8-12,17H,4H2,1-3H3/t8-,9-,10+,11-,12?/m1/s1

InChI Key

WHLQUICFVHKZPZ-OZRWLHRGSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)F)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)F)OC(=O)C)OC(=O)C

Origin of Product

United States

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